molecular formula C18H20N2O4 B2644968 ethyl 5-(2-(dimethylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1001763-06-9

ethyl 5-(2-(dimethylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2644968
CAS RN: 1001763-06-9
M. Wt: 328.368
InChI Key: ADBRYOMAQTWUBA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom. The compound also contains functional groups such as carboxylate, dimethylamino, and phenyl .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the carboxylate and dimethylamino groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxylate group might participate in acid-base reactions, while the dimethylamino group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate and dimethylamino groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Non-linear Optical Material Applications

A mixed experimental and DFT study on a related pyrrole containing chalcone derivative indicated its suitability for forming new heterocyclic compounds. The first hyperpolarizability of this compound suggests its potential as a non-linear optical (NLO) material, pointing towards applications in optical technologies and materials science (Singh, Rawat, & Sahu, 2014).

Synthesis and Reactivity

The synthesis of novel pyrimidine derivatives from ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates revealed a series of compounds with potential cardiotonic activity. This suggests the utility of such compounds in medicinal chemistry, especially concerning cardiovascular diseases (Dorigo et al., 1996).

Chemosensor Development

The development of a colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system highlights the application of similar compounds in detecting and quantifying metal ions. Such chemosensors have implications for environmental monitoring, diagnostics, and chemical sensing technologies (Aysha et al., 2021).

Antitumor and Antiviral Activities

Research on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, with structural resemblances in functionalities, has shown in vivo antitumor activity, emphasizing the therapeutic potential of such molecules in oncology (Denny, Atwell, Rewcastle, & Baguley, 1987). Additionally, the synthesis and study of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates for antiviral activity against influenza and hepatitis C virus hint at the relevance of these compounds in antiviral drug development (Ivashchenko et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its interactions with biological systems or its potential use in the development of new materials .

properties

IUPAC Name

ethyl 5-[2-(dimethylamino)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-5-24-18(23)13-11(2)19-15(16(21)17(22)20(3)4)14(13)12-9-7-6-8-10-12/h6-10,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBRYOMAQTWUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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